molecular formula C14H15N3O B13440808 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one

1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one

Katalognummer: B13440808
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: UOUKYCTUDHNEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one is a chemical compound known for its diverse applications in scientific research and industry. It is also referred to as Mepanipyrim-2-oxopropyl . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperbenzoic acid, nucleophilic substitution with trimethylsilyl cyanide, and subsequent reactions with sodium and ammonium chloride in ethanol . These steps are carried out under specific conditions such as reflux and room temperature, depending on the reaction requirements.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wirkmechanismus

The mechanism of action of 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C14H15N3O

Molekulargewicht

241.29 g/mol

IUPAC-Name

1-(2-anilino-6-methylpyrimidin-4-yl)propan-2-one

InChI

InChI=1S/C14H15N3O/c1-10-8-13(9-11(2)18)17-14(15-10)16-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

UOUKYCTUDHNEQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.